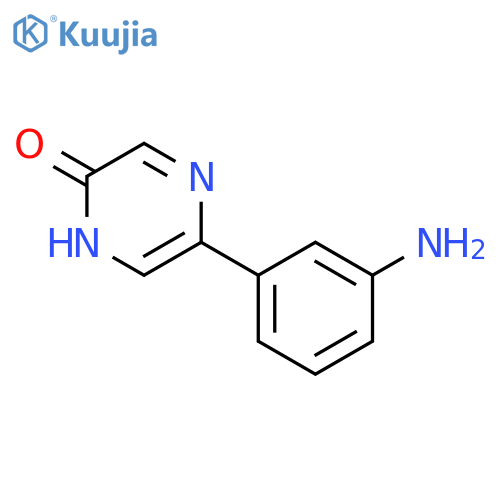Cas no 2138257-24-4 (2(1H)-Pyrazinone, 5-(3-aminophenyl)-)

2138257-24-4 structure
商品名:2(1H)-Pyrazinone, 5-(3-aminophenyl)-
CAS番号:2138257-24-4
MF:C10H9N3O
メガワット:187.197961568832
CID:5280021
2(1H)-Pyrazinone, 5-(3-aminophenyl)- 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyrazinone, 5-(3-aminophenyl)-
-
- インチ: 1S/C10H9N3O/c11-8-3-1-2-7(4-8)9-5-13-10(14)6-12-9/h1-6H,11H2,(H,13,14)
- InChIKey: ULWAXQULANZKFJ-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC=C(C2=CC=CC(N)=C2)N=C1
2(1H)-Pyrazinone, 5-(3-aminophenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-693091-2.5g |
5-(3-aminophenyl)pyrazin-2-ol |
2138257-24-4 | 95.0% | 2.5g |
$1428.0 | 2025-03-12 | |
| Enamine | EN300-693091-0.1g |
5-(3-aminophenyl)pyrazin-2-ol |
2138257-24-4 | 95.0% | 0.1g |
$640.0 | 2025-03-12 | |
| Enamine | EN300-693091-0.25g |
5-(3-aminophenyl)pyrazin-2-ol |
2138257-24-4 | 95.0% | 0.25g |
$670.0 | 2025-03-12 | |
| Enamine | EN300-693091-1.0g |
5-(3-aminophenyl)pyrazin-2-ol |
2138257-24-4 | 95.0% | 1.0g |
$728.0 | 2025-03-12 | |
| Enamine | EN300-693091-0.05g |
5-(3-aminophenyl)pyrazin-2-ol |
2138257-24-4 | 95.0% | 0.05g |
$612.0 | 2025-03-12 | |
| Enamine | EN300-693091-10.0g |
5-(3-aminophenyl)pyrazin-2-ol |
2138257-24-4 | 95.0% | 10.0g |
$3131.0 | 2025-03-12 | |
| Enamine | EN300-693091-5.0g |
5-(3-aminophenyl)pyrazin-2-ol |
2138257-24-4 | 95.0% | 5.0g |
$2110.0 | 2025-03-12 | |
| Enamine | EN300-693091-0.5g |
5-(3-aminophenyl)pyrazin-2-ol |
2138257-24-4 | 95.0% | 0.5g |
$699.0 | 2025-03-12 |
2(1H)-Pyrazinone, 5-(3-aminophenyl)- 関連文献
-
3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
2138257-24-4 (2(1H)-Pyrazinone, 5-(3-aminophenyl)-) 関連製品
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
